![molecular formula C18H26O3 B12366874 (2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, multiple methyl groups, and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid typically involves multiple steps. One common approach is the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often include:
Temperature: Typically between 25°C to 100°C.
Solvents: Commonly used solvents include dichloromethane, toluene, and ethanol.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The conjugated diene system can be reduced to a single bond.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials due to its stability and reactivity.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and conjugated diene system play crucial roles in its binding affinity and reactivity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid: shares similarities with other conjugated diene compounds and hydroxy-substituted naphthalenes.
Uniqueness
Structural Complexity: The combination of a hydroxy group, multiple methyl groups, and a conjugated diene system makes this compound unique.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from simpler compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.
属性
分子式 |
C18H26O3 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H26O3/c1-12-8-9-14-11-18(3,21)10-13(2)17(14)15(12)6-4-5-7-16(19)20/h4-9,12-15,17,21H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13+,14-,15-,17-,18+/m0/s1 |
InChI 键 |
GGRDDTWLVPZMAU-GRMGSOJRSA-N |
手性 SMILES |
C[C@@H]1C[C@@](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)/C=C/C=C/C(=O)O)(C)O |
规范 SMILES |
CC1CC(CC2C1C(C(C=C2)C)C=CC=CC(=O)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


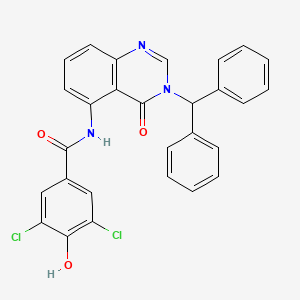
![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
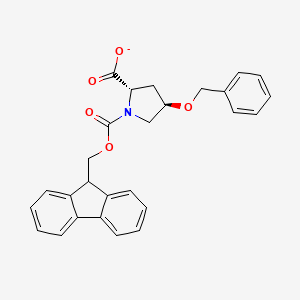


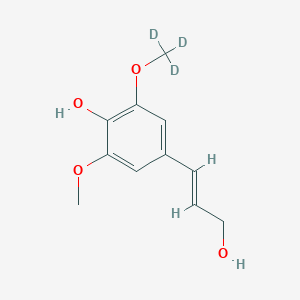
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
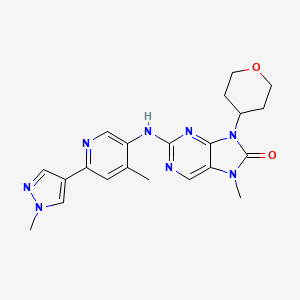
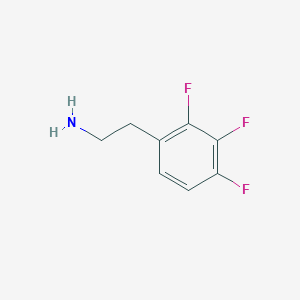
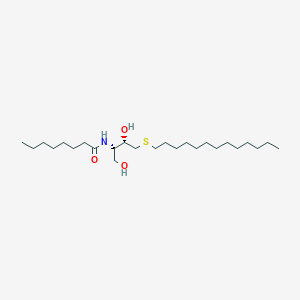
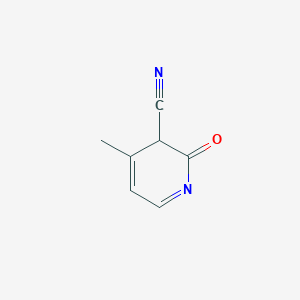
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
